In Vitro Receptor Binding Affinity: L-703014 vs. Elarofiban
L-703014 exhibits a fibrinogen receptor (GPIIb/IIIa) IC50 of 94 nM . This binding affinity is significantly lower (i.e., requires higher concentration) compared to the more potent, orally active comparator Elarofiban (RWJ-53308), which has a reported IC50 of 0.15 nM for the same target . This quantitative difference is critical for researchers selecting a tool compound with a specific potency window.
| Evidence Dimension | Fibrinogen Receptor (GPIIb/IIIa) Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | Elarofiban (RWJ-53308) IC50 = 0.15 nM |
| Quantified Difference | L-703014 is approximately 627-fold less potent in this assay. |
| Conditions | In vitro fibrinogen receptor binding assay |
Why This Matters
This direct potency comparison allows researchers to select an appropriate GPIIb/IIIa antagonist based on the required concentration range for their specific in vitro or ex vivo experimental model.
